molecular formula C11H6BrFN2O B8431895 4-Bromo-8-fluoro-2,5-dihydro-1H-pyrido[4,3-b]indol-1-one

4-Bromo-8-fluoro-2,5-dihydro-1H-pyrido[4,3-b]indol-1-one

Cat. No. B8431895
M. Wt: 281.08 g/mol
InChI Key: QXJGQPYRXMERHX-UHFFFAOYSA-N
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Description

4-Bromo-8-fluoro-2,5-dihydro-1H-pyrido[4,3-b]indol-1-one is a useful research compound. Its molecular formula is C11H6BrFN2O and its molecular weight is 281.08 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-Bromo-8-fluoro-2,5-dihydro-1H-pyrido[4,3-b]indol-1-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Bromo-8-fluoro-2,5-dihydro-1H-pyrido[4,3-b]indol-1-one including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

4-Bromo-8-fluoro-2,5-dihydro-1H-pyrido[4,3-b]indol-1-one

Molecular Formula

C11H6BrFN2O

Molecular Weight

281.08 g/mol

IUPAC Name

4-bromo-8-fluoro-2,5-dihydropyrido[4,3-b]indol-1-one

InChI

InChI=1S/C11H6BrFN2O/c12-7-4-14-11(16)9-6-3-5(13)1-2-8(6)15-10(7)9/h1-4,15H,(H,14,16)

InChI Key

QXJGQPYRXMERHX-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1F)C3=C(N2)C(=CNC3=O)Br

Origin of Product

United States

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

8-Fluoro-2,5-dihydro-1H-pyrido[4,3-b]indol-1-one (10 g, 49 mmol) was dissolved in 400 mL DMF and covered with aluminum foil. NBS was added in a single portion and the solution was stirred for 1 hr at which time the reaction mixture was diluted with EtOAc, washed with water, brine, dried over MgSO4, filtered, concentrated. The crude residue purified on silica gel and eluted with EtOAc/hexanes (0 to 75% gradient elution).
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Synthesis routes and methods III

Procedure details

To a stirred solution of 8-fluoro-2,5-dihydro-1H-pyrido[4,3-b]indol-1-one (46 g, 228 mmol) in DMF (370 mL) was added NBS (44.5 g, 250 mmol) in small portions at 0° C. The reaction mixture was covered with aluminum foil and left to stir at room temperature overnight. The reaction mixture was treated with water (460 mL), left to stir for 3 h, filtered, and washed with water. The cake was dissolved in MeOH and filtered to remove residual solids. The filtrate was treated with charcoal, and warmed to 40° C. for 2 h. The mixture was cooled to room temperature, filtered through a pad of Celite, and concentrated. The residue was treated with isopropanol and heptane, filtered, and washed with MTBE to afford the title compound as the isopropanol solvate. 1H NMR (600 MHz, CD3SOCD3) 3 12.03 (s, 1H); 11.47 (s, 1H); 7.71 (dd, 1H); 7.59 (s, 1H); 7.52 (dd, 1H); 7.17 (dt, 1H). LRMS (APCI) calc'd for (C11H6BrFN2O) [M+H]+, 281.0. found 280.9.
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